N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a 2H-1,3-benzodioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3/c22-15-7-4-13(5-8-15)19-20(25-10-2-1-3-18(25)23-19)24-21(26)14-6-9-16-17(11-14)28-12-27-16/h1-11H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZZARSKVFVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 4-fluoroaniline, 2-bromo-3-nitropyridine, and 1,3-benzodioxole-5-carboxylic acid as starting materials. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly approach. This method reduces the reaction time and increases the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation. Reaction conditions often involve temperatures ranging from room temperature to 150°C and pressures up to 10 atm .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or blocking receptor sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine
- Example Compound : N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS: 1383619-76-8) .
- Comparison : Replacing the pyridine ring with pyridazine introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridazine’s higher polarity may reduce membrane permeability compared to the target compound’s imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
Substituent Variations on the Aromatic Rings
Fluorophenyl vs. Halogenated or Alkyl-Substituted Phenyl Groups
Benzodioxole-5-Carboxamide vs. Simple Benzamide or Acetamide
- Example Compound : Acetamide, N-[[2-(4-Methylphenyl)-6-(Phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- (CAS: 142074-09-7) .
- Comparison : The benzodioxole group in the target compound provides two oxygen atoms, which may enhance solubility via hydrogen bonding compared to the methylphenyl and phenylthio substituents in the acetamide analog. The acetamide’s simpler structure, however, may confer easier synthetic scalability.
Fluorine Positioning and Isotopic Labeling
Non-Radioactive Fluorine vs. ¹⁸F-Labeled Analogs
- Example Compound : 2-(6-Chloro-2-(4-(3-[¹⁸F]Fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide .
- Comparison : The ¹⁸F-labeled analog is tailored for positron emission tomography (PET) imaging, whereas the target compound’s stable fluorine atom is optimized for therapeutic durability. The propoxy linker in the analog may also influence pharmacokinetics by prolonging half-life.
Data Tables for Key Structural Comparisons
Table 1: Core Heterocycles and Their Properties
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine core and a benzodioxole moiety. Its molecular formula is C21H17FN4O2, with a molecular weight of 376.39 g/mol. The presence of the 4-fluorophenyl group is noteworthy as it may enhance the compound's binding affinity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O2 |
| Molecular Weight | 376.39 g/mol |
| LogP | 4.1189 |
| Polar Surface Area | 48.002 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. While specific targets are still under investigation, compounds within the imidazo[1,2-a]pyridine class have shown promise in modulating neurotransmitter receptors such as the GABA-A receptor.
Potential Targets
- GABA-A Receptors : Compounds similar to this compound have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, particularly affecting the α1/γ2 interface. This modulation can potentially address neurological disorders by enhancing inhibitory neurotransmission .
- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammatory responses. Studies on related compounds have shown significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations ranging from 10 µM to 50 µM.
Metabolic Stability
Metabolic studies using human liver microsomes (HLMs) suggest that this compound possesses favorable metabolic stability compared to other analogs like alpidem. The percentage of unmetabolized parent compound remained high after incubation periods, indicating lower susceptibility to rapid biotransformation .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Neurological Disorders : A study explored the effects of similar compounds on GABA-A receptor modulation, demonstrating improved cognitive function in animal models of anxiety .
- Cancer Therapy : Another investigation into related compounds revealed significant inhibition of tumor growth in xenograft models when treated with imidazo[1,2-a]pyridine derivatives .
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide?
Methodological Answer:
Synthesis typically involves coupling the imidazo[1,2-a]pyridine core with the 1,3-benzodioxole-5-carboxamide moiety. Key steps include:
- Reagent Selection : Use K₂CO₃ as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution or coupling reactions .
- Temperature Control : Stirring at room temperature or mild heating (60–80°C) avoids decomposition of sensitive intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-a]pyridine ring and substitution patterns (e.g., fluorophenyl vs. benzodioxole groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., fluorine and chlorine signatures) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in structurally related imidazo-thiazole derivatives .
Advanced: How can researchers address discrepancies in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to distinguish true activity from assay noise .
- Computational Validation : Compare experimental results with molecular docking predictions (e.g., using AutoDock Vina) to identify false positives/negatives .
Advanced: What strategies resolve conflicting crystallographic data vs. computational docking results for this compound?
Methodological Answer:
Conflicts may stem from dynamic vs. static structural models. To reconcile:
- Flexible Docking : Employ algorithms like Induced Fit Docking (Schrödinger Suite) to account for protein-ligand conformational changes .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to validate stability of predicted binding poses against crystallographic data .
- Electron Density Maps : Re-analyze X-ray data (e.g., using Phenix) to check for omitted solvent molecules or disordered regions affecting ligand placement .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Focus on systematic modifications:
- Core Modifications : Introduce substituents (e.g., methyl, bromo) at the imidazo[1,2-a]pyridine 2-position to probe steric effects .
- Pharmacophore Mapping : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl) while retaining hydrogen-bonding capacity .
- In Silico Screening : Use QSAR models (e.g., CoMFA/CoMSIA) to prioritize synthetic targets based on predicted logP and polar surface area .
Basic: What are the critical stability parameters for storing this compound?
Methodological Answer:
Stability is influenced by:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxole moiety .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Advanced: How to troubleshoot low yields in the final coupling step of synthesis?
Methodological Answer:
Low yields often stem from competing side reactions. Solutions include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
- Solvent Optimization : Switch from DMF to toluene/ethanol mixtures to reduce polar protic solvent interference .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to accelerate sluggish reactions .
Advanced: What methods validate the compound’s target engagement in cellular assays?
Methodological Answer:
Combine orthogonal approaches:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess loss of compound efficacy .
- Fluorescence Polarization : Track competitive displacement of a fluorescent probe in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
